{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features two pyrazole rings connected by a difluoromethyl group and a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a suitable linker, such as a methylamine group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamine linkage, where various nucleophiles can replace the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Compounds with a methyl group replacing the difluoromethyl group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group and pyrazole rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [1-(Trifluoromethyl)-1H-pyrazol-5-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [1-(Chloromethyl)-1H-pyrazol-5-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [1-(Bromomethyl)-1H-pyrazol-5-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in drug design and industrial applications where these properties are desirable.
Properties
Molecular Formula |
C10H13F2N5 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-7-8(5-15-16)4-13-6-9-2-3-14-17(9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3 |
InChI Key |
JTWCMYVXLCZTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.